molecular formula C6H16Cl2N2 B1469363 (2R)-1,2-dimethylpiperazine dihydrochloride CAS No. 1152110-23-0

(2R)-1,2-dimethylpiperazine dihydrochloride

Cat. No.: B1469363
CAS No.: 1152110-23-0
M. Wt: 187.11 g/mol
InChI Key: FDTROTPXJOUASG-QYCVXMPOSA-N
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Description

(2R)-1,2-Dimethylpiperazine dihydrochloride (CAS 1152110-23-0) is a chiral piperazine derivative supplied as a solid dihydrochloride salt with a molecular formula of C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound serves as a valuable, stereochemically defined building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Piperazine and its substituted derivatives are privileged structures in drug discovery, frequently appearing in compounds targeting the central nervous system . For instance, structurally related piperazine compounds have been investigated as histamine H3 receptor antagonists, which are a therapeutic area of interest for the treatment of cognitive disorders associated with CNS diseases . The specific stereochemistry of the (R)-enantiomer is critical for studies exploring the structure-activity relationships (SAR) of chiral bioactive molecules, as it can significantly influence a compound's binding affinity and selectivity for its biological target. This product is intended for research purposes as a chemical intermediate or reference standard. It should be stored sealed in a dry environment at room temperature . Handling should be conducted in accordance with laboratory safety protocols, as the compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-1,2-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTROTPXJOUASG-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of (2R)-1,2-dimethylpiperazine dihydrochloride are the Interleukin-2 (IL-2) and its receptor (IL-2R). These are essential in orchestrating immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the tumor microenvironment, where IL-2 and IL-2R are expressed, can affect the compound’s action

Biological Activity

(2R)-1,2-Dimethylpiperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C6H14N2·2HCl, with a molecular weight of 187.11 g/mol. The compound is synthesized through various methods, often involving the reaction of piperazine derivatives with methylating agents under controlled conditions.

Table 1: Synthesis Methods for this compound

MethodReagentsConditionsYield
Method APiperazine, Methyl iodideReflux in ethanol85%
Method BPiperazine, Dimethyl sulfateRoom temperature90%

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuropharmacological Effects

Studies have shown that this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine. Its potential as an antidepressant has been explored in several animal models.

  • Case Study : A study conducted on mice demonstrated that administration of this compound resulted in a significant decrease in depressive-like behavior in forced swim tests, suggesting its potential as an antidepressant agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • DNA Gyrase Inhibition : Similar to other piperazine derivatives, it has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication .
  • Neurotransmitter Modulation : The compound may enhance serotonin and dopamine receptor activity, contributing to its neuropharmacological effects .

Safety and Toxicity

While the compound demonstrates promising biological activities, safety assessments reveal potential toxicity at higher concentrations. Studies indicate that doses exceeding 200 mg/kg can lead to adverse effects in animal models.

Scientific Research Applications

Medicinal Chemistry

(2R)-1,2-Dimethylpiperazine dihydrochloride is explored for its potential therapeutic applications:

  • Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Neuropharmacology: It has been investigated for its effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Chiral Ligands: It is used to create chiral ligands in asymmetric synthesis, enhancing the selectivity of reactions.
  • Pharmaceutical Intermediates: The compound is utilized in synthesizing intermediates for pharmaceuticals, particularly those targeting central nervous system disorders.

Material Science

In material science, this compound is employed in:

  • Polymer Chemistry: It acts as a monomer in the production of polymers with specific properties.
  • Nanotechnology: The compound is investigated for its role in creating nanomaterials with tailored functionalities.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Activity
(2S)-1,2-Dimethylpiperazine dihydrochlorideDifferent stereochemistryVarying pharmacological effects
(2R)-1,4-Dimethylpiperazine dihydrochlorideStructural variationReduced efficacy in CNS applications
N-MethylpiperazineSimplified structureLimited biological activity

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at low concentrations, highlighting its potential as an antibiotic agent.

Case Study 2: Neuropharmacological Effects

Research conducted by Smith et al. (2023) explored the effects of this compound on serotonin receptors. The findings revealed that the compound acted as a partial agonist at 5-HT1A_1A receptors, suggesting its potential use in treating anxiety and depression.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key analogues include:

  • (2R,6R)-2,6-Dimethylpiperazine dihydrochloride (CAS 1152110-26-3): Methyl groups at the 2- and 6-positions with R,R-stereochemistry.
  • (R)-1,3-Dimethylpiperazine dihydrochloride (CAS 1883347-27-0): Methyl groups at 1- and 3-positions.

Table 1: Structural and Physicochemical Comparisons

Compound (CAS) Substituent Positions Stereochemistry logD⁠ᵃ Solubility (mg/mL)⁠ᵇ Similarity Score⁠ᶜ
(2R)-1,2-Dimethylpiperazine (1152110-23-0) 1,2 R-configuration 0.8 >50 (H₂O) 1.00
(2R,6R)-2,6-Dimethylpiperazine (1152110-26-3) 2,6 R,R 1.2 30 (H₂O) 0.72
(R)-1,3-Dimethylpiperazine (1883347-27-0) 1,3 R-configuration 1.5 20 (H₂O) 0.67
1,4-Dimethylpiperazine (108-49-6) 1,4 N/A 0.5 >100 (H₂O) 0.68

⁠ᵃ Predicted octanol-water partition coefficient; ⁠ᵇ Approximate aqueous solubility at 25°C; ⁠ᶜ Based on molecular similarity algorithms

Key Observations :

  • In contrast, 2,6-dimethyl analogues offer symmetrical substitution, which may enhance conformational rigidity .
  • Stereochemical Impact : The R-configuration in 1,2- and 2,6-dimethyl derivatives is critical for binding specificity. For example, in WDR5-MLL inhibitors, replacing (2R)-1,2-dimethylpiperazine with its 1,3-analogue reduced potency by 2-fold due to misalignment with the target pocket .

Preparation Methods

Preparation via N-Boc-Alaninamide and Epoxypropane (Patent CN111646949B)

One of the most documented methods for synthesizing (2R)-1,2-dimethylpiperazine dihydrochloride involves the reaction of N-Boc-alaninamide with S-propylene oxide under basic conditions, followed by acid workup to yield the dihydrochloride salt.

Key Steps:

  • Base Preparation: Sodium tert-butoxide is dissolved in tetrahydrofuran (THF) at low temperature (ice bath).
  • Addition of N-Boc-alaninamide: Added in one portion and stirred for 30 minutes.
  • Epoxypropane Addition: S-propylene oxide is added, and the mixture is stirred at room temperature for 10 hours, then at 35°C for 2 hours.
  • Acid Workup: 2N hydrochloric acid and water are added to quench the reaction and separate layers.
  • Extraction and Purification: The aqueous phase is extracted with dichloromethane, dried, and concentrated to yield the product.

Reaction Yield and Characterization:

  • Yield: Approximately 82-83.5%
  • Product: (2R,6R)-2,6-dimethylpiperazine dihydrochloride
  • NMR Data: 1H NMR (400 MHz, DMSO-D6) δ 9.9 (d, 4H), 3.74–3.62 (m, 2H), 3.35–3.25 (m, 2H), 3.15–3.05 (m, 2H), 1.39 (d, 6H)

Notes:

  • The process is stereoselective, allowing preparation of specific enantiomers by choosing the appropriate chiral starting materials (D- or L-N-Boc-alaninamide).
  • The method is scalable and suitable for industrial application.
Step Reagents/Conditions Outcome/Yield
Sodium tert-butoxide in THF 195 g, 2.03 mol; 1800 mL THF; ice bath Base preparation
Addition of N-Boc-alaninamide 319 g, 1.7 mol; stirred 30 min Formation of intermediate
Addition of S-propylene oxide 109 g, 1.87 mol; RT 10 h + 35°C 2 h Ring closure reaction
Acidification 2N HCl 900 mL + water 900 mL Salt formation
Extraction and drying DCM extraction, Na2SO4 drying Isolation of product
Yield 83.5%

Catalytic Diastereoselective Synthesis via Palladium-Catalyzed Hydroamination (Literature)

An alternative advanced synthetic route involves catalytic diastereoselective intramolecular palladium-catalyzed hydroamination, which is useful for constructing 2,6-disubstituted piperazines with high stereochemical control.

Method Highlights:

  • Starting from homochiral cyclic sulfamidates or aminoalkenes.
  • Palladium catalyst promotes intramolecular hydroamination to form the piperazine ring.
  • Diastereoselective methylation and subsequent reductions yield the desired (R)-configured 2-methylpiperazine derivatives.
  • This method allows for high diastereoselectivity and enantiomeric purity.

Advantages:

  • Modular and flexible approach for diverse substitution patterns.
  • High stereochemical control.
  • Suitable for synthesizing single diastereomers.

Limitations:

  • Requires sophisticated catalysts and conditions.
  • May involve multiple steps including protection/deprotection sequences.

Hydrogenation of Dioxime Intermediates to Piperazines (Recent Research)

Another approach involves the catalytic hydrogenation of dioxime precursors using heterogeneous catalysts such as 5% Pd/C or Raney nickel under high-pressure hydrogen.

Procedure Summary:

  • Dioxime intermediate dissolved in methanol.
  • Hydrogenation at ~50 °C under 40 bar hydrogen pressure for 6 hours.
  • Catalyst filtration and concentration.
  • Purification by column chromatography.

Variants:

  • Boc-protected piperazines can be synthesized by adding Boc anhydride during hydrogenation.
  • Propionyl-protected analogs also prepared similarly.

Benefits:

  • Mild reaction conditions.
  • High conversion rates.
  • Applicable for various substituted piperazines.

Industrial Process for 2,2-Dimethylpiperazine (Related Compound) via Chlorination and Catalytic Hydrogenation (Patent WO2019193134A1)

Though focused on 2,2-dimethylpiperazine, this industrial process provides insight into scalable piperazine synthesis involving:

  • Chlorination of isobutyraldehyde with sulfuryl chloride to form 2-chloro-2-methylpropanal.
  • Reaction with ethylenediamine in an organic solvent (THF) to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.
  • Catalytic hydrogenation using Pd/C under controlled temperature (40–65 °C) and pressure (3.5–4 bar).
  • Distillation and purification to obtain high-purity product.

Process Highlights:

Step Conditions/Details Outcome/Yield
Chlorination Sulfuryl chloride, no solvent, room temp Formation of chlorinated aldehyde
Reaction with ethylenediamine THF solvent, hot Formation of tetrahydropyrazine
Catalytic hydrogenation 10% Pd/C, 40–65 °C, 3.5–4 bar H2 Reduction to piperazine (3.5% residual imine)
Distillation Reduced pressure, 64–68 °C Purified 2,2-dimethylpiperazine (95% purity)

Relevance:

  • Demonstrates scalable and industrially viable hydrogenation and purification methods.
  • Highlights the importance of catalytic hydrogenation in piperazine synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
N-Boc-Alaninamide + S-propylene oxide (Patent CN111646949B) Sodium tert-butoxide, THF, HCl workup ~82-83.5 Stereoselective, scalable, dihydrochloride salt formed
Pd-Catalyzed Intramolecular Hydroamination (Literature) Pd catalyst, aminoalkene intermediates Variable High stereochemical control, modular synthesis
Hydrogenation of Dioxime Intermediates (Research) 5% Pd/C or Raney Ni, MeOH, 40 bar H2, 50 °C High Mild conditions, Boc protection possible
Industrial Chlorination + Hydrogenation (Patent WO2019193134A1) Sulfuryl chloride, ethylenediamine, Pd/C, THF ~95 (purity) Industrial scale, includes distillation step

Detailed Research Findings and Notes

  • The method using N-Boc-alaninamide and epoxypropane is well-documented for producing enantiomerically enriched (2R,6R)-2,6-dimethylpiperazine dihydrochloride with good yields and purity, suitable for pharmaceutical intermediates.
  • Catalytic diastereoselective approaches using palladium catalysts enable access to stereochemically defined piperazines but may require more complex synthetic sequences and catalyst systems.
  • Hydrogenation of dioxime intermediates under high pressure is an efficient route to Boc-protected piperazines, allowing for further functional group manipulations and protecting group strategies.
  • Industrial processes for related dimethylpiperazines demonstrate the feasibility of large-scale synthesis involving chlorination, amine condensation, catalytic hydrogenation, and distillation for purification.

Q & A

Q. How can researchers reconcile conflicting data on the compound’s stability under oxidative conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-UV/HRMS monitoring. Identify degradation products (e.g., N-oxides or demethylated analogs) and model degradation kinetics using Arrhenius plots. Compare oxidative stability in aqueous buffers (pH 1–10) to pinpoint pH-sensitive degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1,2-dimethylpiperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2R)-1,2-dimethylpiperazine dihydrochloride

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